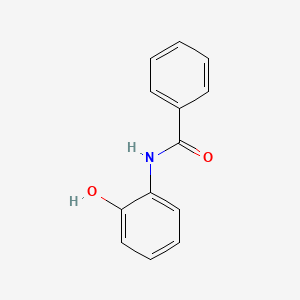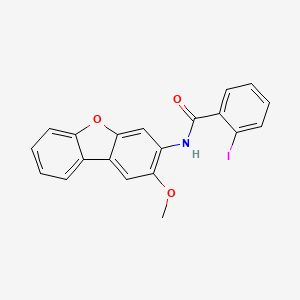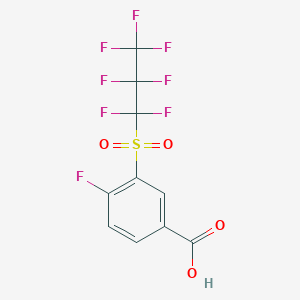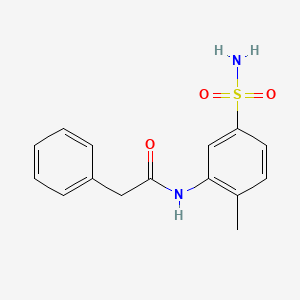
N-(2-hydroxyphenyl)benzamide
概要
説明
N-(2-hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.078978594 g/mol and the complexity rating of the compound is 236. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemoselective Synthesis
N-(2-hydroxyphenyl)benzamide is synthesized chemoselectively using benzoylisothiocyanates. This process yields biologically interesting compounds, as demonstrated in a study that confirmed their formation through chemical tests and spectral data analysis (Singh, Lakhan, & Singh, 2017).
Microbiological Activity
Research has shown that N-(2-hydroxyphenyl)benzamides exhibit significant antimicrobial activity. A study synthesized these compounds and tested their in vitro antimicrobial effects, finding notable activity against bacteria like Pseudomonas aureginosa and the fungus Candida albicans (Şener et al., 2000).
Enzyme Inhibition
N-(3-hydroxyphenyl) benzamide and its derivatives have been studied for enzyme inhibition activities. They exhibit inhibitory effects against enzymes like butylcholinesterase and acetylcholinesterase, which are important in various biological processes (Abbasi et al., 2014).
Heterocyclic Compound Synthesis
The compound plays a role in synthesizing heterocyclic compounds like benzoxazoles and benzimidazoles. A study showed that the interaction of this compound with electron impact leads to the formation of these compounds (Ramana & Kantharaj, 1995).
Antimicrobial Agents
Derivatives of this compound have been synthesized and evaluated for antibacterial and antifungal activities, showing a broad spectrum of activity against microorganisms like Staphylococcus aureus and Escherichia coli (Ertan et al., 2007).
Kinetic Studies
Kinetic studies involving this compound have contributed to understanding the hydrolysis reactions in alkaline mediums, providing insights into the behavior of similar compounds under different conditions (Sim et al., 2009).
Analgesic and Antipyretic Properties
This compound derivatives have beenexplored for their potential analgesic and antipyretic properties. Early research indicated that derivatives of salicylamide, which is closely related to this compound, might possess notable analgesic and antipyretic activities (Bavin, Macrae, Seymour, & Waterhouse, 1952).
Antifungal Activity
A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which are structurally related to this compound, showed significant antifungal activity. These derivatives were effective against fungi like Fusarium oxysporum and Saccharomyces cerevisiae (Ienascu et al., 2018).
Anti-cancer Evaluation
Research has been conducted on metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, showing potential antitumor properties. This indicates the possible application of this compound derivatives in cancer research (Rizk, Emara, & Mahmoud, 2021).
Histone Deacetylase Inhibition
Compounds containing the N-hydroxybenzamide group, similar to this compound, have been designed and evaluated as histone deacetylase inhibitors, showing potential in cancer treatment (Jiao et al., 2009).
Biologically Active Molecule Studies
Spectroscopic studies on biologically active molecules, including 2-hydroxybenzamide (salicylamide), contribute to understanding the electronic structure and biological activity of compounds like this compound (Klasinc, Novák, Sabljic, & McGlynn, 2009).
特性
IUPAC Name |
N-(2-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-9,15H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVWAQEMQDRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282855 | |
| Record name | N-(2-Hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-70-2 | |
| Record name | N-(2-Hydroxyphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3743-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 28477 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC28477 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N-(2-hydroxyphenyl)benzamide and how do they influence its properties?
A1: this compound is characterized by an aniline ring and a phenol ring connected by an amide group. [] This structure leads to interesting features:
- Bond Length Variations: The three C-C bonds closest to the amide and amino groups on the aniline ring are elongated due to the electron-withdrawing nature of these substituents. Conversely, the phenol ring exhibits more uniform C-C bond lengths thanks to the opposing electronic effects of the amide and hydroxyl groups. []
- Planar Conformation: The molecule adopts a nearly planar conformation due to intramolecular hydrogen bonding involving the amide nitrogen and hydroxyl oxygen atoms. This planarity can be significant for interactions with biological targets. []
- Hydrogen Bonding: this compound possesses four strong hydrogen bond donor sites, three participating in intramolecular hydrogen bonding and one forming intermolecular links. This intermolecular hydrogen bonding creates chains of molecules extending through the crystal lattice. []
Q2: How is this compound synthesized using a copper catalyst?
A2: A highly efficient synthesis method utilizes copper(I) iodide (CuI) as a catalyst. [] This catalyst facilitates two key steps:
- Ullmann Reaction: Upon the addition of cesium carbonate (Cs2CO3), CuI catalyzes an intramolecular Ullmann reaction. This leads to the formation of 16H-dibenzo[2,3:6,7][1,4]oxazepino[5,4-b]quinazolin-16-ones in good yields. []
Q3: Can this compound derivatives be synthesized using environmentally friendly approaches?
A3: Yes, research has explored sustainable synthesis routes. One such method involves using a Ni-Al double-layered nanocatalyst synthesized through a coprecipitation method. [] This catalyst enables the production of this compound derivatives with high purity and yields under solvent-free conditions, minimizing environmental impact. []
Q4: Are there alternative synthesis routes for this compound derivatives?
A4: Yes, one approach involves a palladium-catalyzed reaction. [] This method utilizes polystyrene-supported palladium to catalyze the ring-opening and aminocarbonylative coupling of benzoxazoles with aryl iodides. Solid oxalic acid serves as the carbon monoxide source in this reaction. This pathway offers a different approach to accessing this compound derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R*,6S*)-4-(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B5124346.png)
![N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5124350.png)
![4-bromo-3-[(3-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5124380.png)
![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5124383.png)
![(3S,4S)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B5124395.png)


![3a-methyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B5124411.png)
![5-[2-(benzyloxy)-5-chlorobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124424.png)

![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B5124431.png)
![[4-(2-Pyrazol-1-ylethyl)piperidin-1-yl]-[6-(pyridin-3-ylmethylamino)pyridin-3-yl]methanone](/img/structure/B5124440.png)
